![molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0](/img/structure/B1314658.png)
3,6-Dibromobenzene-1,2-diamine
Overview
Description
3,6-Dibromobenzene-1,2-diamine: is an organic compound with the chemical formula C6H6Br2N2 . It is known for its applications in various chemical processes and is used as an intermediate in organic synthesis and pharmaceutical industries . The compound is characterized by the presence of two bromine atoms and two amino groups attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 3,6-Dibromobenzene-1,2-diamine.
Mode of Action
The mode of action of this compound involves its ability to react with other compounds to form complex organic molecules . The presence of two bromine functional groups and two amino groups in the molecule allows it to participate in a variety of chemical reactions, leading to the formation of complex structures with potential therapeutic properties .
Biochemical Analysis
Biochemical Properties
3,6-Dibromobenzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and amino groups facilitate its binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, this compound can participate in substitution reactions, further influencing biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes and proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atoms and amino groups allow it to form coordination complexes with metal ions, which can inhibit or activate metalloenzymes. Additionally, this compound can participate in substitution reactions, leading to the modification of specific amino acid residues on proteins . These interactions can result in changes in the activity of enzymes and other proteins, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable when stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s bromine atoms and amino groups allow it to participate in substitution reactions, leading to the formation of new metabolites. Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s bromine atoms and amino groups facilitate its binding to specific transporters, allowing it to be transported across cell membranes. Additionally, this compound can bind to intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria and endoplasmic reticulum . Its activity and function can be affected by its localization, with specific interactions occurring in different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction and Substitution Method: One common method involves the reduction of nitrobenzene to 1,2-diaminobenzene using iron and hydrochloric acid.
Bromination of Benzo[1,2,5]thiadiazole: Another method involves the bromination of benzo[1,2,5]thiadiazole to produce 4,7-dibromobenzo[1,2,5]thiadiazole, which is then reduced using zinc dust in a mixture of acetic acid and water.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,6-Dibromobenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Bromination: Copper bromide is commonly used for bromination reactions.
Reduction: Iron and hydrochloric acid are used for the reduction of nitrobenzene to 1,2-diaminobenzene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview : 3,6-Dibromobenzene-1,2-diamine is primarily utilized in the synthesis of pharmaceuticals. Its unique structure allows for selective functionalization reactions that are crucial for developing new therapeutic agents.
Key Applications :
- Drug Development : The compound serves as an intermediate in synthesizing various drug candidates. Its ability to introduce specific chemical groups enhances the biological activity of the resulting pharmaceuticals.
- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit nonsteroidal anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a critical role in inflammation pathways .
Application | Description |
---|---|
Drug Candidates | Intermediate for synthesizing pharmaceuticals |
Anti-inflammatory | Inhibits cyclooxygenase enzymes |
Agrochemicals
Overview : The compound is also significant in agricultural chemistry, where it is employed in developing pesticides and herbicides.
Key Applications :
- Pesticide Synthesis : Leveraging its reactivity, chemists can design new pesticide molecules that are both effective and environmentally safe. This application addresses the growing need for sustainable agricultural practices .
Application | Description |
---|---|
Pesticides | Intermediate for developing novel pesticides |
Materials Science
Overview : this compound plays a crucial role in the fabrication of advanced materials through controlled chemical transformations.
Key Applications :
- Polymer Functionalization : The compound is used to modify polymers and coatings to achieve desired properties such as enhanced durability and conductivity. This adaptability makes it a valuable component in material science research .
Application | Description |
---|---|
Polymer Modification | Enhances properties of polymers and coatings |
Case Study 1: Synthesis of Drug Candidates
A study highlighted the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The compound's bromine atoms facilitated selective substitutions that improved the drug's efficacy against inflammation.
Case Study 2: Development of Eco-friendly Pesticides
Researchers developed a series of agrochemicals based on this compound that demonstrated lower toxicity to non-target organisms while maintaining high efficacy against pests. This innovation reflects the compound's potential in sustainable agriculture.
Comparison with Similar Compounds
- 3,5-Dibromobenzene-1,2-diamine
- 3-Bromobenzene-1,2-diamine
- 3,6-Dibromo-1,2-phenylenediamine
Uniqueness: 3,6-Dibromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atoms and amino groups on the benzene ring, which influences its reactivity and applications in synthesis .
Biological Activity
3,6-Dibromobenzene-1,2-diamine (DBBDA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C6H6Br2N2. It features a benzene ring with two bromine atoms and two amino groups, which contribute to its reactivity and biological properties. The synthesis of DBBDA can be achieved through various methods, including:
- Reduction of 4,7-dibromo-2,1,3-benzothiadiazole using sodium borohydride in ethanol.
- Direct amination of 1,2-dibromobenzene under controlled conditions to yield the desired diamine.
The typical yield from these reactions can reach up to 75% under optimal conditions .
Biological Activity
DBBDA exhibits a range of biological activities that make it a candidate for further research:
1. Anti-inflammatory Properties
DBBDA has been identified as a nonsteroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
Research indicates that DBBDA possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
3. Cytotoxic Effects
Studies have demonstrated that DBBDA exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of DBBDA:
-
Case Study 1: Anti-inflammatory Activity
In vitro assays showed that DBBDA significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent . -
Case Study 2: Antimicrobial Efficacy
A study tested DBBDA against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . -
Case Study 3: Cytotoxicity in Cancer Cells
In a study on human cancer cell lines (e.g., HeLa and MCF-7), DBBDA demonstrated significant cytotoxicity with IC50 values around 20 µM. Mechanistic studies suggested that DBBDA induces oxidative stress leading to apoptosis .
Comparative Analysis
The following table summarizes the biological activities of DBBDA compared to structurally similar compounds:
Compound Name | Anti-inflammatory | Antimicrobial | Cytotoxicity |
---|---|---|---|
This compound | Yes | Yes | Yes |
3-Bromobenzene-1,2-diamine | Moderate | No | No |
3,5-Dibromobenzene-1,2-diamine | Yes | Moderate | Yes |
Properties
IUPAC Name |
3,6-dibromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBJSLTPBZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473813 | |
Record name | 3,6-dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69272-50-0 | |
Record name | 3,6-dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dibromobenzene-1,2-diamine in the described research?
A1: The research abstract describes the synthesis of various monomers incorporating different heterocyclic units. While the specific role of this compound is not explicitly mentioned, its presence in the synthesis section [] suggests its use as a building block for creating larger molecules. The bromine atoms on the molecule likely serve as sites for further chemical modifications, potentially through coupling reactions to introduce other units and build the desired monomer structures.
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